(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
The compound “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydrothiophene ring, a pyridine moiety, and an ethoxyphenylsulfonyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” typically involves multiple steps, including the formation of the tetrahydrothiophene ring, the introduction of the ethoxyphenylsulfonyl group, and the attachment of the pyridine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
The compound “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thiol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential interactions with biological molecules can be studied. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its unique structure might interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved in these interactions can include signal transduction, enzyme inhibition, or receptor activation, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing molecules, tetrahydrothiophene derivatives, and pyridine-based compounds. Examples include:
- 4-Methoxyphenethylamine
- Phenethylamine derivatives
- Sulfonyl chlorides
Uniqueness
The uniqueness of “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” lies in its combination of functional groups and stereochemistry. This unique structure provides specific reactivity and binding properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(3S,4R)-4-(4-ethoxyphenyl)sulfonyl-1,1-dioxo-N-(pyridin-2-ylmethyl)thiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-2-25-15-6-8-16(9-7-15)27(23,24)18-13-26(21,22)12-17(18)20-11-14-5-3-4-10-19-14/h3-10,17-18,20H,2,11-13H2,1H3/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWHLAQKAVDJHT-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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